molecular formula C18H15N7O3 B2460364 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329795-99-5

5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2460364
CAS RN: 329795-99-5
M. Wt: 377.364
InChI Key: FWYWMSAJUYAINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents . The presence of the nitrophenyl and pyridinyl groups could also influence its properties and potential applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related compounds includes the synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrating antimicrobial activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of pyrimidinones and triazinones from precursors with similar structural motifs, indicating a method for creating compounds with potential antimicrobial applications (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).

Heterocyclic Chemistry Studies

Studies in heterocyclic chemistry, such as those by Clark and Hitiris (1984), offer insights into the synthesis of dipyrimidines and triazines, which are crucial for developing new drugs and materials. These studies can provide a framework for understanding how to manipulate similar compounds for specific scientific applications (J. Clark & G. Hitiris, 1984).

Antitumor and Antiviral Activities

The exploration of triazolopyrimidines for antitumor and antiviral activities is another area of significant interest. Gomha, Muhammad, and Edrees (2017) synthesized a novel compound within this family and evaluated its antitumor activities, suggesting the potential for similar compounds to be used in medical research (S. M. Gomha, Zeinab A. Muhammad, & M. M. Edrees, 2017).

Supramolecular Chemistry

In supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, indicating the potential for such compounds in creating advanced materials with specific molecular recognition properties (M. Fonari, Y. Simonov, & Y. Chumakov, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some triazolopyrimidines are known to inhibit certain enzymes or receptors .

properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-7-2-3-8-19-14)16(24-18(22-11)20-10-21-24)12-5-4-6-13(9-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYWMSAJUYAINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.